N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide is an organic compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry. This compound is known for its complex structure, which includes an indole core, a methoxy group, and a dihydroimidazo[2,1-b]thiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenated compounds, amines, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide
- N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-6-(3-methoxyphenyl)indole-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific structural features, such as the methoxy group and the indole core.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-14-7-6-13-10-18(22-17(13)11-14)20(26)23-16-5-3-2-4-15(16)19-12-25-8-9-28-21(25)24-19/h2-7,10-12,22H,8-9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTVLQOCTMIFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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